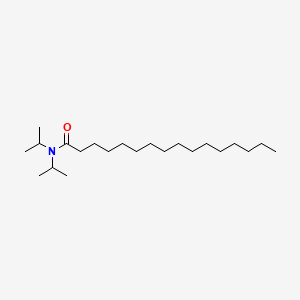

Hexadecanamide, N,N-bis(1-methylethyl)-

Description

BenchChem offers high-quality Hexadecanamide, N,N-bis(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecanamide, N,N-bis(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

57413-34-0 |

|---|---|

Molecular Formula |

C22H45NO |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N,N-di(propan-2-yl)hexadecanamide |

InChI |

InChI=1S/C22H45NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23(20(2)3)21(4)5/h20-21H,6-19H2,1-5H3 |

InChI Key |

SPFIEWHOPDAJLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

General Overview of N,n Bis 1 Methylethyl Hexadecanamide in Chemical and Biological Sciences

Contextualization within Fatty Acid Amide Research

Fatty acid amides (FAAs) are a diverse class of lipids that have garnered significant scientific interest due to their varied biological activities. mdpi.comnih.gov They are broadly categorized based on the amine moiety attached to the fatty acid. Prominent examples include the N-acylethanolamines (NAEs), such as the endocannabinoid anandamide (B1667382), and the primary fatty acid amides (PFAMs), like oleamide (B13806), which is known to induce sleep. nih.govmdpi.com

Research into fatty acid amides has revealed their roles in a multitude of physiological processes, including neurotransmission, inflammation, and energy metabolism. nih.govmsu.ru The enzymes fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are key players in the degradation of many bioactive FAAs, and the development of inhibitors for these enzymes is an active area of pharmaceutical research. nih.gov While the biological activity of N,N-bis(1-methylethyl)hexadecanamide has not been specifically detailed, its structural similarity to other lipid signaling molecules suggests it could potentially interact with components of the endocannabinoid system or other lipid-sensing pathways. However, without direct experimental evidence, this remains speculative.

Historical Perspectives on Amide Derivatives in Scientific Inquiry

The scientific journey of understanding amide derivatives is a long and storied one, deeply intertwined with the development of organic chemistry and biochemistry. The amide bond is one of the most fundamental linkages in nature, most notably forming the backbone of proteins. mdpi.com

Historically, the synthesis of amides has been a central focus of organic chemists. The discovery of the Wöhler synthesis of urea, an amide, from inorganic starting materials in 1828 is often cited as a landmark event that helped to dismantle the theory of vitalism.

In the realm of fatty acid amides, the discovery of sphingomyelin (B164518) in the 1880s marked an early milestone. mdpi.com However, it was not until the mid-20th century that the broader significance of this class of molecules began to be appreciated with the isolation of N-palmitoylethanolamine from egg yolk. nih.gov The identification of anandamide as an endogenous ligand for the cannabinoid receptors in the 1990s sparked a surge of interest in fatty acid amide research that continues to this day. nih.govmdpi.com

The study of N,N-disubstituted amides has also been a cornerstone of synthetic organic chemistry. These compounds are often utilized as protecting groups for amines due to their relative stability towards hydrolysis and nucleophilic attack. fiveable.me The development of various synthetic methodologies for the formation of N,N-disubstituted amides has been crucial for the construction of complex molecules in medicinal chemistry and materials science. While the specific history of N,N-bis(1-methylethyl)hexadecanamide is not well-documented, its existence is a direct result of the foundational principles and reactions established through the long history of amide chemistry.

Synthetic Methodologies and Chemical Derivatization

Amidation Reaction Mechanisms and Optimizations

The synthesis of Hexadecanamide, N,N-bis(1-methylethyl)- fundamentally relies on the amidation reaction, a process that can be approached through several mechanistic pathways. The selection of a particular method often depends on factors such as starting material availability, desired yield, and purity requirements.

Direct Amidation of Hexadecanoic Acid with Diisopropylamine (B44863)

Direct amidation involves the reaction of hexadecanoic acid with diisopropylamine. This method is atom-economical as the only byproduct is water. mdpi.com However, the direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures to drive the reaction forward by removing water, which can be achieved using a Dean-Stark apparatus. mdpi.comundip.ac.id The high temperatures can sometimes lead to side reactions and decomposition of the desired product.

To overcome the high energy barrier, catalytic methods are often employed. Various catalysts, including boric acid and other Lewis acids, have been shown to facilitate direct amidation reactions under milder conditions. catalyticamidation.inforesearchgate.net These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Utilization of Hexadecanoyl Chloride Intermediates in Synthesis

A more reactive approach involves the conversion of hexadecanoic acid to a more electrophilic species, such as hexadecanoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acid chloride is highly reactive towards nucleophiles and readily reacts with diisopropylamine to form the desired amide. fiveable.mechemspider.com

This two-step process, while less atom-economical than direct amidation, often proceeds with higher yields and at lower temperatures. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to neutralize the hydrochloric acid byproduct. chemspider.comresearchgate.net

Catalytic Approaches and Reaction Conditions

The efficiency of amidation reactions can be significantly influenced by the choice of catalyst and reaction conditions. For direct amidation, various catalytic systems have been developed to avoid the harsh conditions of thermal condensation. catalyticamidation.info Boron-based catalysts, for instance, have proven effective in promoting amide bond formation. catalyticamidation.info

Regardless of the synthetic route, maintaining anhydrous (dry) conditions is often crucial, as the presence of water can lead to hydrolysis of the acid chloride intermediate or compete with the amine as a nucleophile. google.com The choice of solvent is also important; non-protic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. Temperature control is essential to manage the exothermic nature of the reaction, particularly when using highly reactive acyl chlorides.

Yield Optimization and Purity Enhancement in Synthetic Protocols

Optimizing the yield and purity of Hexadecanamide, N,N-bis(1-methylethyl)- involves careful consideration of several factors. In the acid chloride method, ensuring the complete conversion of hexadecanoic acid to hexadecanoyl chloride before the addition of diisopropylamine is critical to prevent the presence of unreacted starting material in the final product.

Purification is typically achieved through techniques such as column chromatography or recrystallization. undip.ac.id The progress of the reaction can be monitored using thin-layer chromatography (TLC) to determine the optimal reaction time and ensure the consumption of starting materials. undip.ac.id The use of response surface methodology (RSM) can also be employed to systematically optimize reaction parameters like temperature, reaction time, and reactant molar ratios to maximize the yield. rasayanjournal.co.inhealthbiotechpharm.org

Derivatization Strategies and Analog Synthesis

Derivatization of Hexadecanamide, N,N-bis(1-methylethyl)- allows for the synthesis of analogs with modified properties. These modifications can be targeted at either the N-substituent or the acyl chain.

Structural Modifications of the N-Substituent and Acyl Chain

The structure of N-substituted amides can be readily modified. fiveable.me By reacting hexadecanoyl chloride with different secondary amines, a variety of amides with diverse N-substituents can be synthesized. The nature of the N-substituent, whether it be alkyl or aryl groups, can influence the compound's physical and chemical properties, such as its reactivity and solubility. fiveable.mefiveable.me The steric hindrance provided by bulky N-substituents can also affect the rate and selectivity of reactions involving the amide. fiveable.me

Similarly, the acyl chain can be altered by starting with a different fatty acid. Using fatty acids with varying chain lengths or degrees of unsaturation allows for the synthesis of a library of related amides. acs.orgnih.gov These structural modifications can be used to fine-tune the molecule's properties for specific applications.

Interactive Data Table: Synthetic Parameters for Amidation

| Parameter | Direct Amidation | Acid Chloride Method |

|---|---|---|

| Starting Materials | Hexadecanoic Acid, Diisopropylamine | Hexadecanoyl Chloride, Diisopropylamine |

| Key Reagents | Catalyst (e.g., Boric Acid) | Chlorinating Agent (e.g., SOCl₂), Base (e.g., Triethylamine) |

| Typical Temperature | High (often with water removal) or milder with catalyst | Low to room temperature |

| Byproducts | Water | HCl (neutralized by base) |

| Advantages | Atom-economical | High reactivity, often higher yields |

| Disadvantages | Requires harsh conditions or catalyst | Less atom-economical, requires extra step |

Exploration of Reductive Amination for Related Alkylamide Derivatives

Reductive amination serves as a cornerstone in the synthesis of amines, offering a versatile and widely utilized method for forming carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. This method is often preferred due to its operational simplicity, broad substrate scope, and the ability to avoid overalkylation, a common issue with direct alkylation of amines. However, the synthesis of sterically hindered tertiary amines, such as those derived from long-chain aliphatic aldehydes and bulky secondary amines like diisopropylamine, presents significant challenges.

The primary obstacle in the reductive amination of sterically demanding substrates is the formation of the iminium ion intermediate. The steric bulk of both the carbonyl compound and the secondary amine can impede the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration to form the C=N double bond. This equilibrium often lies unfavorably towards the starting materials, leading to low yields of the desired tertiary amine.

Several strategies have been explored to overcome the challenges associated with sterically hindered reductive aminations. These approaches primarily focus on the use of specialized catalysts and reagents to facilitate the formation and reduction of the iminium intermediate.

Catalytic Approaches:

Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), have shown promise in promoting the direct reductive amination of ketones with primary and secondary amines. rsc.org These catalysts can operate under milder conditions and offer an atom-economical pathway by utilizing carbon monoxide as a deoxygenating agent. While much of the research has focused on ketones, the principles can be extended to aldehydes. The catalytic cycle is thought to involve the activation of the carbonyl group, facilitating the formation of the iminium species, which is then efficiently reduced.

Alternative Reducing Agents:

The choice of reducing agent is critical in reductive amination. While common borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective for less hindered substrates, more robust systems are often required for challenging cases. Trichlorosilane (HSiCl₃) in the presence of a Lewis base such as dimethylformamide (DMF) has been identified as a potent reducing system for the reductive amination of aldehydes with both primary and secondary amines. mdma.ch This system is notable for its high chemoselectivity and tolerance of a wide array of functional groups. The active species is believed to be a hypervalent hydridosilicate, which efficiently reduces the in situ formed iminium ion.

A study on the catalytic reductive amination of aromatic aldehydes using cobalt-based composites highlighted the difficulties with sterically hindered amines. While the amination of p-methoxybenzaldehyde with n-butylamine and benzylamine (B48309) proceeded with good yields, the reaction with diisopropylamine did not occur, leading instead to the reduction of the aldehyde to the corresponding alcohol. mdpi.com This result underscores the significant steric barrier presented by diisopropylamine.

The following table summarizes various approaches investigated for the reductive amination of sterically hindered substrates, which could be applicable to the synthesis of long-chain alkylamide derivatives.

| Catalyst/Reagent System | Substrate Scope | Key Features | Observed Challenges |

|---|---|---|---|

| Rhodium (Rh) and Ruthenium (Ru) catalysts | Primarily ketones with primary and secondary amines | Atom-economical, uses carbon monoxide as a deoxygenating agent. | Limited data on long-chain aliphatic aldehydes. |

| Trichlorosilane (HSiCl₃) / Dimethylformamide (DMF) | Aldehydes with primary and secondary amines | Highly chemoselective and tolerates various functional groups. Mild reaction conditions. | Requires careful handling of the moisture-sensitive trichlorosilane. |

| Cobalt-based composites / H₂ | Aromatic aldehydes with primary and secondary amines | Effective for less hindered amines. | Failed to promote amination with diisopropylamine, leading to aldehyde reduction. |

Given the challenges associated with direct reductive amination for highly sterically hindered systems, alternative synthetic strategies are often considered for the preparation of compounds like Hexadecanamide, N,N-bis(1-methylethyl)-. These can include the acylation of diisopropylamine with a hexadecanoyl chloride or the use of coupling reagents to facilitate the amide bond formation from hexadecanoic acid.

Investigations into Biochemical and Pharmacological Mechanisms in Pre Clinical Models

Receptor Binding and Signaling Pathway Modulation Studies

Detailed investigations into the effects of Hexadecanamide, N,N-bis(1-methylethyl)- on specific receptor binding and the modulation of signaling pathways have not been documented in accessible research.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

There is no available data from scientific studies to suggest or confirm that Hexadecanamide, N,N-bis(1-methylethyl)- acts as an activator of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The potential for Hexadecanamide, N,N-bis(1-methylethyl)- to inhibit the Nuclear Factor Kappa B (NF-κB) signaling pathway has not been reported in peer-reviewed literature. The NF-κB pathway is a critical regulator of inflammatory responses.

Regulation of Cellular Barrier Integrity and Tight Junction Protein Expression

There is a lack of research on the effects of Hexadecanamide, N,N-bis(1-methylethyl)- on the integrity of cellular barriers and the expression of tight junction proteins. Tight junctions are essential for maintaining the barrier function of epithelial and endothelial cell layers.

Cellular and Subcellular Interaction Dynamics

Specific details regarding the interaction of Hexadecanamide, N,N-bis(1-methylethyl)- at the cellular and subcellular levels are not described in the current body of scientific literature.

Interaction with Microbial Membranes and Lipid Bilayer Perturbation

While the interactions of some membrane-active small molecules with microbial membranes and their ability to perturb lipid bilayers are subjects of study, there is no specific research available detailing these mechanisms for Hexadecanamide, N,N-bis(1-methylethyl)-. Such interactions are fundamental to the antimicrobial activity of certain compounds, which can lead to the formation of defects in the membrane surface.

Morphological Changes in Cellular Systems via Advanced Microscopy (e.g., Transmission Electron Microscopy)

There are no published studies that have utilized advanced microscopy techniques, such as Transmission Electron Microscopy (TEM), to examine potential morphological changes in cellular systems induced by Hexadecanamide, N,N-bis(1-methylethyl)-.

Pre-clinical Biological Activity Assessments (Mechanistic Focus)

Modulation of Reproductive Cell Physiology (e.g., Sperm Motility in in vitro Studies):There are no accessible studies that have investigated the effects of Hexadecanamide, N,N-bis(1-methylethyl)- on reproductive cell physiology, including in vitro assessments of sperm motility.

Due to the absence of the necessary detailed research findings and data, the generation of a thorough and informative article as requested is not possible without resorting to speculation, which would violate the core principles of scientific accuracy.

Advanced Analytical Methodologies for Research Investigations

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Hexadecanamide, N,N-bis(1-methylethyl)- from complex matrices and for quantifying its presence. The choice of technique depends on the compound's volatility and the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including fatty acid amides. nih.govacs.org For Hexadecanamide, N,N-bis(1-methylethyl)-, a typical GC-MS method would involve injection into a heated port to vaporize the sample, followed by separation on a capillary column, such as a low-polarity HP-5MS. acs.org The separated compound then enters a mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. acs.org

The fragmentation pattern is key to structural identification. For tertiary aliphatic amides, common fragmentation pathways include α-cleavage of the N-CO bond and cleavage at various points along the long alkyl chain. nih.govunl.pt The analysis of the resulting mass-to-charge (m/z) ratios of these fragments allows for the confirmation of the compound's structure.

Table 1: Predicted Key Mass Fragments for Hexadecanamide, N,N-bis(1-methylethyl)- in GC-MS (EI)

| Predicted m/z | Predicted Ion Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 339 | [C22H45NO]+• | Molecular Ion (M+) |

| 239 | [C16H31O]+ | Acylium ion from cleavage of the C-N bond |

| 114 | [C7H16N]+ | Fragment from the diisopropylamino group following rearrangement |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-QTOF-MS) Approaches

For compounds with lower volatility like Hexadecanamide, N,N-bis(1-methylethyl)-, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool. nih.govrsc.org The analysis typically employs a reversed-phase HPLC column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) and water to achieve separation. nih.govshimadzu.com

Coupling the chromatograph to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, allows for highly accurate mass measurements of the parent molecule and its fragments. This is crucial for determining the elemental composition with high confidence. The monoisotopic mass of Hexadecanamide, N,N-bis(1-methylethyl)- is 339.350115 g/mol . In LC-MS, the compound is often observed as various adducts, such as the protonated molecule [M+H]+ or the sodiated molecule [M+Na]+. uni.lu Tandem mass spectrometry (MS/MS) can then be used to select a specific parent ion, fragment it, and analyze the resulting daughter ions to further confirm its identity.

Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for Hexadecanamide, N,N-bis(1-methylethyl)-

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 340.35741 | 199.8 |

| [M+Na]+ | 362.33935 | 199.5 |

| [M+K]+ | 378.31329 | 197.6 |

| [M+NH4]+ | 357.38395 | 213.9 |

| [M-H]- | 338.34285 | 198.8 |

Data sourced from prediction databases. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Analysis in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized or isolated compounds. hplc.eucerealsgrains.org For a lipophilic molecule such as Hexadecanamide, N,N-bis(1-methylethyl)-, reversed-phase HPLC is the method of choice. hplc.eu This technique separates compounds based on their hydrophobicity.

The analysis would utilize a C18 stationary phase column and a polar mobile phase, typically a mixture of acetonitrile and/or methanol (B129727) with water. shimadzu.comhplc.eu Since the amide functional group is a weak chromophore, detection can be achieved using a UV detector at a low wavelength (around 200-210 nm). shimadzu.com For more universal detection that does not rely on a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Table 3: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm I.D. x 150 mm L, 5 µm particle size |

| Mobile Phase | Isocratic, 95% Acetonitrile / 5% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for the definitive structural elucidation of molecules by probing the interactions of atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be used to provide a complete picture of Hexadecanamide, N,N-bis(1-methylethyl)-.

The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about adjacent protons. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. youtube.com Due to potential restricted rotation around the tertiary amide C-N bond, the signals for the two isopropyl groups may appear as distinct sets of peaks.

Table 4: Predicted ¹H NMR Chemical Shifts for Hexadecanamide, N,N-bis(1-methylethyl)-

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (terminal) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₃- | ~1.25 | Broad Multiplet | 26H |

| -CH₂-CO- | ~2.2-2.4 | Triplet | 2H |

| -N-CH(CH₃)₂ | ~3.3-3.6 | Septet(s) | 2H |

Table 5: Predicted ¹³C NMR Chemical Shifts for Hexadecanamide, N,N-bis(1-methylethyl)-

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=O | ~173 |

| -N-CH(CH₃)₂ | ~46-49 |

| -CH₂-CO- | ~34 |

| -(CH₂)₁₃- | ~22-32 |

| -N-CH(CH₃)₂ | ~20-21 |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Hexadecanamide, N,N-bis(1-methylethyl)- would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature would be the strong carbonyl (C=O) stretch of the tertiary amide. spectroscopyonline.com Also characteristic are the various C-H stretching and bending vibrations from the long aliphatic chain and the isopropyl groups. A key diagnostic feature for this compound is the complete absence of N-H stretching bands, which definitively confirms its identity as a tertiary amide, distinguishing it from primary and secondary amides. spectroscopyonline.comrockymountainlabs.com

Table 6: Predicted FT-IR Absorption Bands for Hexadecanamide, N,N-bis(1-methylethyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2955-2965 | C-H Asymmetric Stretch (CH₃) | Strong |

| 2915-2925 | C-H Asymmetric Stretch (CH₂) | Strong |

| 2850-2860 | C-H Symmetric Stretch (CH₂) | Strong |

| 1630-1670 | C=O Amide Stretch | Strong |

| ~1465 | C-H Bend (Scissoring, CH₂) | Medium |

| ~1375 | C-H Bend (Umbrella, CH₃) | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of "Hexadecanamide, N,N-bis(1-methylethyl)-". This technique provides crucial information regarding the compound's molecular weight and the fragmentation patterns that are characteristic of its specific chemical structure. The monoisotopic mass of "Hexadecanamide, N,N-bis(1-methylethyl)-" is 339.350115 g/mol , corresponding to its molecular formula of C22H45NO. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile compounds like "Hexadecanamide, N,N-bis(1-methylethyl)-". acs.org In GC-MS, the compound is first separated from other components in a mixture based on its volatility and interaction with the chromatographic column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method induces fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of N,N-disubstituted fatty acid amides under EI conditions is predictable and provides valuable structural information. For "Hexadecanamide, N,N-bis(1-methylethyl)-", the following fragmentation pathways are anticipated:

Alpha-Cleavage: A characteristic fragmentation of amides is the cleavage of the bond alpha to the carbonyl group. This would result in the formation of a stable acylium ion.

Cleavage of the N-CO Bond: Cleavage of the amide bond is a common fragmentation pathway, leading to the formation of ions corresponding to the fatty acid acyl group and the N,N-diisopropylamine moiety.

McLafferty Rearrangement: While more common in primary amides, a McLafferty-type rearrangement could potentially occur, involving the transfer of a gamma-hydrogen from the fatty acid chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Loss of Alkyl Groups: Fragmentation involving the loss of the isopropyl groups from the nitrogen atom is also expected.

While a specific experimental mass spectrum for "Hexadecanamide, N,N-bis(1-methylethyl)-" is not widely available in public databases, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated. These values are important for analysis using ion mobility-mass spectrometry, providing an additional dimension of separation based on the ion's size and shape.

| Parameter | Value | Technique/Method |

|---|---|---|

| Molecular Formula | C22H45NO | - |

| Monoisotopic Mass | 339.350115 g/mol | Calculation |

| Predicted CCS for [M+H]+ | 199.8 Ų | CCSbase Prediction |

| Predicted CCS for [M+Na]+ | 199.5 Ų | CCSbase Prediction |

Specialized Analytical Applications in Research Matrices

Detection in Biological Extracts and in vitro Systems

The detection and quantification of "Hexadecanamide, N,N-bis(1-methylethyl)-" in complex biological matrices, such as plasma, tissues, and cell culture extracts, require sophisticated analytical methodologies to overcome challenges related to low concentrations and matrix interference. nih.govmdpi.com Liquid chromatography-mass spectrometry (LC-MS), particularly coupled with tandem mass spectrometry (MS/MS), is the technique of choice for such applications due to its high sensitivity and selectivity. mdpi.com

Sample preparation is a critical step to ensure accurate and reproducible results. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances like proteins and salts and to concentrate the analyte. The choice of extraction method depends on the specific biological matrix and the physicochemical properties of the analyte.

In a typical LC-MS/MS workflow, the extracted sample is injected into a liquid chromatograph, where "Hexadecanamide, N,N-bis(1-methylethyl)-" is separated from other components on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem mass spectrometry, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and is essential for reliable quantification in complex biological samples.

While specific studies detailing the detection of "Hexadecanamide, N,N-bis(1-methylethyl)-" in biological systems are limited, research on other fatty acid amides in human plasma and various animal tissues demonstrates the feasibility of these analytical approaches. nih.govmdpi.com For instance, a family of five long-chain fatty acid amides has been identified and semi-quantified in human plasma using GC-MS. nih.gov Furthermore, extensive studies on the fatty acid amidome in various organisms, from insects to mammals, have been conducted using LC-MS/MS, highlighting the broad applicability of this technique for the analysis of this class of compounds. mdpi.com

| Matrix | Analytical Technique | Key Findings/Methodology |

|---|---|---|

| Human Plasma | GC-MS | Identification and semi-quantification of five long-chain fatty acid amides. nih.gov |

| Various Insect and Mammalian Tissues | LC-MS/MS | Characterization and quantification of the fatty acid amidome. mdpi.com |

Identification in Environmental Samples and Complex Mixtures (e.g., food packaging, bio-oil, airborne particulate matter)

"Hexadecanamide, N,N-bis(1-methylethyl)-" may be present in various environmental and complex matrices as a result of industrial processes or as a component of consumer products. Its identification in these samples requires robust analytical methods capable of handling complex sample compositions.

Food Packaging: Fatty acid amides are commonly used as slip agents and lubricants in the production of plastic films for food packaging. nih.govresearchgate.net Migration of these additives from the packaging material into the food is a potential source of dietary exposure. The analysis of fatty acid amides in food packaging typically involves extraction of the polymer with a suitable solvent, followed by analysis using GC-MS or LC-MS. nih.govnih.gov While specific studies on "Hexadecanamide, N,N-bis(1-methylethyl)-" are not prevalent, methods have been developed for the determination of other fatty acid amides, such as oleamide (B13806) and stearamide, in polyethylene (B3416737) films. nih.gov

Bio-oil: Bio-oil, a complex mixture of organic compounds produced from the pyrolysis of biomass, is a potential source of various nitrogen-containing compounds, including amides. nih.gov The characterization of bio-oil is challenging due to its complexity. Fractionation of the bio-oil, often by column chromatography, followed by GC-MS analysis of the fractions, is a common approach to identify individual components. nih.gov Studies on bio-oil from sewage sludge have identified a range of fatty acid amides, indicating that similar compounds could be present in other types of bio-oil. nih.gov

Airborne Particulate Matter: Organic nitrogen compounds, including amides, are components of atmospheric aerosols and can have implications for air quality and climate. nih.gov The analysis of these compounds in airborne particulate matter involves collecting the particles on filters, followed by extraction and analysis, often by LC-MS or GC-MS. The high temperatures associated with cooking have been identified as a source of gas- and particle-phase amides. nih.gov While the specific detection of "Hexadecanamide, N,N-bis(1-methylethyl)-" in ambient air has not been widely reported, analytical methods are available for the characterization of a broad range of organic nitrogen species in atmospheric aerosols.

| Matrix | Analytical Technique | Relevant Findings |

|---|---|---|

| Food Packaging (Polyethylene) | GC-MS | Methods developed for the determination of various fatty acid amides used as additives. nih.gov |

| Bio-oil (from Sewage Sludge) | GC-MS after fractionation | Identification of a series of fatty acid amides. nih.gov |

| Airborne Particulate Matter | LC-MS, GC-MS | Cooking emissions are a source of various gas- and particle-phase amides. nih.gov |

Structure Activity Relationship Sar and Computational Studies

Elucidating Structural Determinants of Biological Activity

Impact of Alkyl Chain Length and Branching on Biochemical Function

No specific studies detailing the structure-activity relationship of Hexadecanamide, N,N-bis(1-methylethyl)- with respect to its alkyl chain length and branching have been identified. While general principles in medicinal chemistry suggest that variations in the length of the hexadecanoyl (C16) chain would modulate lipophilicity and, consequently, interaction with biological membranes and protein binding pockets, specific research on this compound is not available.

Influence of N-Substituent Modifications on Molecular Interactions

Similarly, there is a lack of specific data on how modifications to the N,N-bis(1-methylethyl) (diisopropyl) groups affect the molecular interactions of this compound. Generally, the bulky and lipophilic nature of the diisopropyl groups would be expected to influence the compound's steric and electronic profile, thereby affecting its binding affinity and selectivity for any potential biological targets. However, without specific studies, any discussion would be purely speculative.

Molecular Modeling and Dynamics Simulations

In Silico Assessment of Amide-Lipid Interactions

No in silico assessments or molecular dynamics simulations specifically investigating the interaction between Hexadecanamide, N,N-bis(1-methylethyl)- and lipid bilayers have been found in the reviewed literature. Such studies would be valuable for understanding its potential to cross cell membranes or modulate membrane properties, but this data is not currently available.

Molecular Docking Analyses with Target Proteins

There are no published molecular docking studies for Hexadecanamide, N,N-bis(1-methylethyl)-. The identification of specific protein targets for this compound has not been reported, which is a prerequisite for conducting meaningful docking analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for Hexadecanamide, N,N-bis(1-methylethyl)- or a closely related series of compounds. QSAR studies require a dataset of multiple compounds with measured biological activities, which does not appear to exist for this specific chemical class.

Investigation of Biosynthetic Origins and Biotransformation Pathways

Potential Natural Occurrence and Biosynthesis within the Amide Class

While the amide functional group is a cornerstone of biochemistry, found in peptides, natural products, and signaling molecules, the specific natural occurrence of Hexadecanamide, N,N-bis(1-methylethyl)- is not documented in available scientific literature. nih.gov However, an examination of its constituent parts—a hexadecanoyl group (palmitoyl) and a diisopropylamine (B44863) moiety—provides a basis for discussing its potential biosynthetic origins.

Primary fatty acid amides (PFAMs), which lack substitution on the nitrogen atom, are well-known endogenous lipids. usf.edu The parent primary amide, Hexadecanamide (palmitamide), has been identified in various organisms, including plants like the Mexican apple (Casimiroa edulis) and as a metabolite in Brassica oleracea. nih.govfoodb.ca These PFAMs are recognized as important signaling molecules in mammalian systems. usf.edu

The biosynthesis of fatty acid amides generally requires the enzymatic condensation of a fatty acid and an amine. biorxiv.org This process involves the activation of the fatty acid's carboxyl group, often through ATP-dependent mechanisms, to facilitate the formation of the amide bond. nih.gov N-acyltransferases are among the enzymes responsible for their biosynthesis. nih.gov In the hypothetical biosynthesis of Hexadecanamide, N,N-bis(1-methylethyl)-, the precursors would be hexadecanoic acid (palmitic acid) and diisopropylamine.

Table 1: Hypothetical Biosynthetic Precursors

| Product Compound | Acyl Donor Precursor | Amine Precursor |

|---|---|---|

| Hexadecanamide, N,N-bis(1-methylethyl)- | Hexadecanoic Acid | Diisopropylamine |

While the enzymatic machinery to synthesize primary and secondary fatty acid amides exists in nature, the natural synthesis of tertiary fatty acid amides, particularly those with bulky N-substituents like the two isopropyl groups, remains unconfirmed.

Enzymatic Degradation and Metabolic Fate in Non-Human Biological Systems

The metabolic fate of a chemical compound is largely determined by its susceptibility to enzymatic degradation. The amide bond is known for its high resonance stabilization, making it generally resistant to hydrolysis. However, numerous microorganisms have evolved enzymes capable of cleaving these bonds. nih.govacs.org

Microbial biotransformation is a key process in the environmental degradation of organic compounds. medcraveonline.com Bacteria and fungi utilize a range of enzymes to metabolize chemicals, often reducing their toxicity and persistence. medcraveonline.com For amides, the primary microbial degradation mechanism is hydrolysis, catalyzed by amidase or protease enzymes. nih.gov

However, the structure of the amide plays a critical role in its biodegradability. A study investigating the degradation of various fatty acid amides by bacterial strains, including Pseudomonas aeruginosa and Aeromonas hydrophila, revealed a significant difference based on the degree of N-substitution. nih.gov The research demonstrated that while these bacteria could readily hydrolyze and metabolize primary and secondary fatty acid amides, the tertiary fatty acid amides tested were not transformed . nih.gov

This finding suggests that Hexadecanamide, N,N-bis(1-methylethyl)-, as a tertiary amide, would likely exhibit high resistance to microbial degradation via the common hydrolytic pathways. The steric hindrance presented by the two bulky isopropyl groups on the nitrogen atom likely prevents the molecule from fitting into the active sites of common amidase enzymes.

In a laboratory setting, the enzymatic breakdown of a compound can be studied to identify its primary metabolites. The theoretical enzymatic hydrolysis of Hexadecanamide, N,N-bis(1-methylethyl)- would involve the cleavage of the N-CO bond.

Hydrolysis Pathway: The direct hydrolysis of the amide bond would yield the parent carboxylic acid and the corresponding amine.

Table 2: Predicted Products of Enzymatic Hydrolysis

| Substrate | Enzyme Class | Product 1 (Carboxylic Acid) | Product 2 (Amine) |

|---|---|---|---|

| Hexadecanamide, N,N-bis(1-methylethyl)- | Amidase / Hydrolase | Hexadecanoic Acid | Diisopropylamine |

While lipases are sometimes used for amide synthesis and hydrolysis, the high stability of tertiary amides presents a significant challenge for most standard hydrolases. acs.orgresearchgate.net Some specialized enzymes capable of cleaving tertiary amide bonds, such as those in proline-containing peptides, are thought to employ a distinct chemical mechanism involving an "anti" nucleophilic attack, differing from the typical "syn" attack used by proteases on secondary amides. acs.org

Alternative Metabolic Pathway: N-Dealkylation An important alternative to direct hydrolysis for N,N-disubstituted compounds is N-dealkylation, a reaction often catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov This metabolic pathway does not cleave the amide bond itself but instead removes one of the N-alkyl groups. The process typically involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamide intermediate that then decomposes. researchgate.net

For Hexadecanamide, N,N-bis(1-methylethyl)-, N-dealkylation would result in the removal of an isopropyl group, yielding propan-2-one (acetone) and the corresponding secondary amide, N-(1-methylethyl)hexadecanamide. This secondary amide could then potentially undergo further hydrolysis.

Table 3: Predicted Products of In Vitro N-Dealkylation

| Substrate | Enzyme System | Product 1 (Secondary Amide) | Product 2 (Carbonyl Compound) |

|---|---|---|---|

| Hexadecanamide, N,N-bis(1-methylethyl)- | Cytochrome P450 (CYP) | N-(1-methylethyl)hexadecanamide | Propan-2-one |

This N-dealkylation pathway is significant in the metabolism of many xenobiotics and represents a plausible metabolic fate for Hexadecanamide, N,N-bis(1-methylethyl)- in biological systems possessing active CYP enzymes, bypassing the high resistance of the tertiary amide bond to direct hydrolysis. nih.gov

Advanced Research Techniques and Interdisciplinary Approaches

Omics Technologies in Conjunction with N,N-bis(1-methylethyl)hexadecanamide Research (e.g., Metabolomics for Pathway Elucidation)

Modern "omics" technologies, particularly metabolomics and lipidomics, are pivotal in expanding our knowledge of fatty acid amides like Hexadecanamide, N,N-bis(1-methylethyl)-. These high-throughput techniques allow for the comprehensive analysis of a vast array of small molecules from biological samples, offering a snapshot of metabolic status and pathway dynamics.

Untargeted metabolomics, for instance, can simultaneously measure thousands of metabolites, which is crucial for identifying novel biochemical pathways in which Hexadecanamide, N,N-bis(1-methylethyl)- may be involved. By comparing the metabolomes of cells or tissues under different conditions (e.g., with and without the presence of the compound), researchers can pinpoint metabolic shifts and infer the compound's function. This approach is particularly useful for pathway elucidation, where significant changes in related metabolites can suggest enzymatic activities and regulatory networks associated with the compound of interest.

Targeted lipidomics, a specialized branch of metabolomics, offers a more focused approach. It allows for the precise quantification of specific lipid molecules, including various N-acyl amides. nih.govresearchgate.net This is essential for understanding the biosynthesis and degradation of Hexadecanamide, N,N-bis(1-methylethyl)-. For example, by using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can trace the metabolic fate of isotopically labeled precursors to determine the biosynthetic routes leading to this specific amide. lipidmaps.orgnih.gov Such studies on related fatty acid amides have successfully identified enzymes like fatty acid amide hydrolase (FAAH) as key players in their degradation. nih.gov

The table below illustrates hypothetical data from a targeted lipidomics experiment designed to understand the metabolic network around Hexadecanamide, N,N-bis(1-methylethyl)-.

Table 1: Hypothetical Targeted Lipidomics Data on the Effects of a Putative Biosynthetic Inhibitor

| Analyte | Control Group (pmol/mg protein) | Inhibitor-Treated Group (pmol/mg protein) | Fold Change | p-value |

|---|---|---|---|---|

| Hexadecanamide, N,N-bis(1-methylethyl)- | 15.2 ± 2.1 | 3.5 ± 0.8 | -4.34 | <0.001 |

| N-palmitoylethanolamine | 25.8 ± 3.5 | 24.9 ± 3.2 | -1.04 | 0.68 |

| Oleamide (B13806) | 18.1 ± 2.9 | 17.5 ± 2.5 | -1.03 | 0.75 |

| Palmitic Acid | 150.4 ± 15.6 | 289.7 ± 20.1 | +1.93 | <0.001 |

| Diisopropylamine (B44863) | Not Detected | Not Detected | - | - |

Data are presented as mean ± standard deviation.

Integration of Analytical and Biological Data for Comprehensive Understanding

To achieve a deeper understanding of the biological significance of Hexadecanamide, N,N-bis(1-methylethyl)-, it is crucial to integrate data from various analytical and biological sources. This multi-omics approach combines information from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete picture of the compound's interactions within a biological system. nih.gov

For instance, a change in the level of Hexadecanamide, N,N-bis(1-methylethyl)- (metabolomics data) could be correlated with alterations in the expression of specific genes (transcriptomics data) and the abundance of certain proteins (proteomics data). This integration can help identify the enzymes responsible for its synthesis and degradation, as well as its potential receptors and downstream signaling pathways. oatext.com

A systems biology approach can be employed to model these complex interactions. By creating network maps, researchers can visualize the relationships between different molecular entities. For example, an increase in Hexadecanamide, N,N-bis(1-methylethyl)- might be linked to the upregulation of genes encoding for anti-inflammatory proteins and the downregulation of pro-inflammatory signaling pathways.

The following table demonstrates how data from different omics platforms could be integrated to formulate a hypothesis about the function of Hexadecanamide, N,N-bis(1-methylethyl)-.

Table 2: Illustrative Integrated Multi-Omics Data

| Omics Layer | Key Finding | Implication for Hexadecanamide, N,N-bis(1-methylethyl)- |

|---|---|---|

| Metabolomics | Increased levels of Hexadecanamide, N,N-bis(1-methylethyl)- following cellular stress. | May act as a signaling molecule in stress response pathways. |

| Transcriptomics | Upregulation of genes encoding for heat shock proteins and antioxidant enzymes in the presence of the compound. | Suggests a role in cellular protection and homeostasis. |

| Proteomics | Increased abundance of fatty acid amide hydrolase (FAAH) in response to prolonged exposure to the compound. | Indicates a feedback mechanism for regulating its levels. |

| Genomics | Identification of genetic variants in enzymes related to fatty acid metabolism that correlate with baseline levels of the compound. | Suggests a genetic basis for individual differences in its endogenous production. |

By combining these advanced research techniques and adopting an interdisciplinary approach, the scientific community can move closer to fully understanding the synthesis, metabolism, and function of Hexadecanamide, N,N-bis(1-methylethyl)-.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Specific Isomers or Analogs

The synthesis of N,N-dialkyl substituted fatty acid amides can be approached through various chemical strategies. google.comgoogle.com Future research could focus on developing more efficient, sustainable, and stereospecific synthetic routes for Hexadecanamide, N,N-bis(1-methylethyl)- and its analogs.

Current methodologies for creating N,N-dialkyl amides often involve the condensation of an alkanoyl chloride with a dialkylamine. google.comgoogle.com A common approach for synthesizing similar N,N-dialkyl substituted fatty acid amides is the reaction of a fatty acid chloride (e.g., palmitoyl (B13399708) chloride) with the corresponding secondary amine (diisopropylamine in this case). google.comgoogle.com

Future research could explore greener synthetic alternatives. One promising area is the use of enzymatic catalysts, such as lipases, for direct amidation. nih.gov This approach offers high selectivity and operates under mild reaction conditions, reducing the environmental impact. nih.gov The development of solvent-free methods, for instance, using boric acid as a catalyst for the reaction between a carboxylic acid and a nitrogen source, also presents a green chemistry avenue for amide synthesis. researchgate.net

Moreover, the synthesis of isotopically labeled analogs of Hexadecanamide, N,N-bis(1-methylethyl)- would be invaluable for metabolic and mechanistic studies. This would enable researchers to trace the molecule's fate in biological and environmental systems.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste. nih.gov | Screening for suitable lipases, optimizing reaction parameters. |

| Green Catalysis | Solvent-free, use of readily available catalysts. researchgate.net | Exploring different catalysts, expanding substrate scope. |

| Flow Chemistry | Improved safety, scalability, and process control. | Developing continuous flow processes for amidation. |

| Isotopologue Synthesis | Enabling metabolic and mechanistic studies. | Creating stable isotope-labeled versions of the compound. |

Deeper Mechanistic Insights into Cellular and Molecular Targets

The biological activities of long-chain fatty acids and their amide derivatives are diverse, ranging from signaling molecules to components of complex lipids. nih.govlipotype.com While the specific cellular and molecular targets of Hexadecanamide, N,N-bis(1-methylethyl)- are unknown, its structure suggests several plausible areas for investigation.

Long-chain fatty acids are known to interact with various proteins, including fatty acid-binding proteins (FABPs) and G protein-coupled receptors (GPRs). nih.govcrimsonpublishers.com Future research could explore whether Hexadecanamide, N,N-bis(1-methylethyl)- can bind to and modulate the activity of these proteins. Its bulky N,N-diisopropyl groups might confer selectivity for specific receptor subtypes.

The metabolism of fatty acid amides is another critical area of research. nih.gov Investigating the enzymatic hydrolysis of Hexadecanamide, N,N-bis(1-methylethyl)- by enzymes such as fatty acid amide hydrolase (FAAH) would provide insights into its biological stability and potential downstream signaling effects. nih.gov

Furthermore, given the role of some N,N-dialkyl amides in modulating biological processes, exploring the effects of this compound on cellular pathways related to inflammation, metabolism, and neurological function could be a fruitful line of inquiry. mdpi.commdpi.comresearchgate.netresearchgate.net

Exploration of Environmental Interactions and Bioremediation Potential

The environmental fate of synthetic amides is an area of growing interest and concern. researchgate.net Understanding the persistence, mobility, and potential for biodegradation of Hexadecanamide, N,N-bis(1-methylethyl)- is crucial for assessing its environmental impact.

Research indicates that the biodegradation of fatty acid amides can occur via hydrolysis of the amide bond by microorganisms. nih.gov However, tertiary fatty acid amides may exhibit greater resistance to microbial degradation compared to primary and secondary amides. nih.gov Future studies should focus on identifying microbial strains and enzymatic systems capable of degrading N,N-disubstituted amides. This knowledge could be applied to develop bioremediation strategies for environments contaminated with such compounds.

The lipophilic nature of Hexadecanamide, N,N-bis(1-methylethyl)- suggests a potential for bioaccumulation in organisms and sorption to soil organic matter. researchgate.net Investigating these processes through laboratory and field studies will be essential for a comprehensive environmental risk assessment.

| Research Area | Key Questions | Potential Methodologies |

| Biodegradation | Can microorganisms degrade this compound? What are the metabolic pathways? | Enrichment cultures, enzymatic assays, metabolic profiling. nih.gov |

| Environmental Fate | What is its persistence and mobility in soil and water? | Adsorption-desorption studies, column experiments. researchgate.net |

| Bioaccumulation | Does it accumulate in aquatic or terrestrial organisms? | Laboratory bioaccumulation tests with model organisms. |

| Bioremediation | Can we enhance its degradation in contaminated environments? | Bioaugmentation with degrading microbes, phytoremediation. |

Role in Basic Biological Processes as a Research Probe

The unique physicochemical properties of N,N-dialkyl amides make them suitable for various scientific and industrial applications, including as extractants in nuclear fuel reprocessing due to their ability to complex with metal ions. researchgate.netresearchgate.netacs.org This suggests that Hexadecanamide, N,N-bis(1-methylethyl)- could be developed as a research probe to investigate biological processes.

For instance, its lipophilic character and potential to interact with cellular membranes could be exploited to study lipid bilayer dynamics or the transport of fatty acids across membranes. nih.gov Fluorescently tagged analogs of Hexadecanamide, N,N-bis(1-methylethyl)- could be synthesized to visualize these processes in living cells.

Furthermore, the tunable nature of the amide functionality allows for the design of derivatives with specific properties. researchgate.net By modifying the alkyl chains, researchers could create a library of related compounds to probe structure-activity relationships in various biological assays. This could lead to the identification of novel molecular targets and the development of new therapeutic agents.

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for Hexadecanamide, N,N-bis(1-methylethyl)-?

The synthesis typically involves reacting hexadecanoic acid with isopropylamine in the presence of dehydrating agents (e.g., thionyl chloride or phosphorus trichloride) under elevated temperatures to form the amide bond . Key parameters include reactant stoichiometry (1:1 molar ratio), reaction temperature (80–100°C), and purification via distillation or crystallization. For lab-scale synthesis, batch reactors are common, while industrial methods use continuous flow reactors for scalability and yield optimization .

Q. How can researchers characterize the purity and structural integrity of Hexadecanamide, N,N-bis(1-methylethyl)-?

Essential characterization techniques include:

- NMR spectroscopy : To confirm the presence of isopropyl groups (δ ~1.0–1.5 ppm for methyl protons) and the amide carbonyl (δ ~165–175 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 339.6 (C22H45NO) .

- HPLC : To assess purity (>98% for high-grade research use) .

Q. What are the foundational biological assays used to evaluate its antibacterial activity?

Standard protocols include:

- Agar diffusion assays : Inhibition zones (e.g., 12–22 mm at 10 mg/mL against E. coli and S. aureus) .

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution .

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How does the amphiphilic structure of Hexadecanamide, N,N-bis(1-methylethyl)- influence its interaction with biological membranes?

The long alkyl chain integrates into lipid bilayers, altering membrane fluidity and permeability, as demonstrated via fluorescence anisotropy and differential scanning calorimetry (DSC). This disrupts membrane-dependent processes like ion transport and signal transduction . Comparative studies with analogs (e.g., N,N-dimethylhexadecanamide) reveal that bulkier isopropyl groups enhance membrane destabilization due to steric effects .

Q. What methodological approaches resolve contradictions in reported antibacterial efficacy across studies?

Discrepancies in inhibition zones (e.g., 12 mm for S. aureus vs. 22 mm for P. aeruginosa) may arise from:

- Strain-specific resistance : Gram-negative bacteria with lipopolysaccharide layers may show variable susceptibility .

- Compound solubility : Use of co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) to improve bioavailability .

- Assay standardization : Adherence to CLSI guidelines for consistent inoculum size and agar composition .

Q. What mechanistic insights explain its enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase)?

Molecular docking studies suggest competitive inhibition via binding to the active site of α-glucosidase (Ki ~5–10 µM). For acetylcholinesterase, the compound’s hydrophobic tail interacts with the peripheral anionic site, disrupting substrate access . Kinetic assays (e.g., Lineweaver-Burk plots) and site-directed mutagenesis validate these mechanisms .

Q. How can researchers design experiments to probe its antioxidant activity in oxidative stress models?

- In vitro : DPPH/ABTS radical scavenging assays (IC50 ~50–100 µM) .

- Cellular models : Measure ROS reduction in H2O2-induced oxidative stress using fluorescence probes (e.g., DCFH-DA) .

- In vivo : Murine models with induced oxidative damage (e.g., paraquat exposure) to assess lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, CAT) .

Methodological Considerations

Q. What strategies improve the compound’s stability in aqueous formulations for drug delivery studies?

- Encapsulation : Use liposomes or micelles to shield the amide group from hydrolysis .

- pH optimization : Maintain formulations at pH 6–8 to prevent degradation .

- Lyophilization : Stabilize the compound for long-term storage .

Q. How do structural modifications (e.g., varying alkyl chain length or substituents) affect bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.